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Compound of Interest

Compound Name: 1-phenylicyclobutanecarbaldehyde

Cat. No.: B075188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthesis of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic
synthesis. This document details the available spectroscopic data, outlines a key synthetic
protocol, and explores a potential photochemical reaction pathway.

Spectroscopic Data

The spectroscopic data for 1-phenylcyclobutanecarbaldehyde (CAS No. 1469-83-6) is
crucial for its identification and characterization. While experimental spectra are not readily
available in public databases, the following tables summarize the expected spectroscopic
characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aldehydic proton (-
~9.5-10.0 s 1H yaep (
CHO)
Aromatic protons
~7.2-7.4 m SH
(CeHbs)
Cyclobutyl protons o
~2.8-3.2 m 2H to phenyl and
carbonyl
Remaining cyclobutyl
~2.0-2.4 m 4H gcy y
protons
13C NMR (Carbon-13 NMR)
Chemical Shift (8) ppm Assignment

~200-205 Carbonyl carbon (C=0)

~140-145 Quaternary aromatic carbon (C-ipso)
~128-130 Aromatic CH carbons

~125-128 Aromatic CH carbons

~55-60 Quaternary cyclobutyl carbon
~30-35 Cyclobutyl CHz carbons

~15-20 Cyclobutyl CH2 carbon

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

2820, ~2720 Medium. Weak Aldehydic C-H stretch (Fermi

doublet)

~1710 Strong Carbonyl (C=0) stretch

~1600, ~1490, ~1450 Medium to Weak Aromatic C=C stretches
Mass Spectrometry (MS)

mlz Interpretation

160 [M]* (Molecular ion)

131 [M - CHOJ*

105 [CeHsCOl*

104 [CsHs]* (Styrene radical cation)

77 [CeHs]*

Synthesis of 1-Phenylcyclobutanecarbaldehyde

A key method for the synthesis of 1-phenylcyclobutanecarbaldehyde is the Meyers aldehyde
synthesis, which utilizes a dihydro-1,3-oxazine intermediate.[1][2][3][4]

Experimental Protocol

The synthesis involves the reaction of a suitable Grignard reagent with an appropriate oxazine,
followed by reduction and hydrolysis to yield the aldehyde.

Step 1: Formation of the Grignard Adduct A solution of 2-(1-phenylcyclobutyl)-4,4,6-trimethyl-
5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert
atmosphere. To this solution, a Grignard reagent, such as methylmagnesium bromide, is added
dropwise. The reaction mixture is stirred at this temperature for several hours.
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Step 2: Reduction of the Oxazine Ring The reaction mixture is then treated with a reducing
agent, typically sodium borohydride in ethanol, to reduce the C=N bond of the oxazine ring.

Step 3: Hydrolysis to the Aldehyde The resulting tetrahydro-1,3-oxazine is hydrolyzed under
mild acidic conditions, for example, with an aqueous solution of oxalic acid. This step cleaves
the heterocyclic ring to afford the desired 1-phenylcyclobutanecarbaldehyde. The product is
then extracted with an organic solvent, dried, and purified by vacuum distillation.

Experimental Workflow

( Step 1: Grignard Addition

Anhydrous THF, -78°C

(e.g., MeMgBr)

Formation of
Grignard Adduct

2-(1-Phenylcyclobutyl)
-dihydro-1,3-oxazine
. J

Step 2: Reduction

Sodium Borohydride
(NaBH4) in Ethanol

Step 3: Hydrolysis & Purification

A/
Aqueous Oxalic Acid L i }—»‘ ion & Distillation 1-Phenylcyclobutane-
carbaldehyde
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Caption: Synthetic workflow for 1-phenylcyclobutanecarbaldehyde via the Meyers aldehyde
synthesis.

Photochemical Reactivity: Norrish Type | Reaction

Aldehydes and ketones, upon absorption of ultraviolet light, can undergo a variety of
photochemical reactions. For 1-phenylcyclobutanecarbaldehyde, a plausible pathway is the
Norrish Type | cleavage, which involves the homolytic cleavage of the a-carbon-carbon bond
adjacent to the carbonyl group.[5][6][7][8][9]

Upon excitation, the molecule is promoted to an excited singlet state (S1), which can then
undergo intersystem crossing to a triplet state (T1). From either of these excited states, the
bond between the carbonyl carbon and the cyclobutyl ring can break, forming a phenylacyl
radical and a cyclobutyl radical. These radical intermediates can then undergo several
secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.
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Caption: Plausible Norrish Type | photochemical reaction pathway for 1-
phenylcyclobutanecarbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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